2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
Description
2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a thiophene ring, a benzofuro[3,2-d]pyrimidine core, and an acetamide group.
Properties
IUPAC Name |
2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2/c1-16(2)17-9-11-18(12-10-17)27-22(30)15-34-26-28-23-20-7-3-4-8-21(20)32-24(23)25(31)29(26)14-19-6-5-13-33-19/h3-13,16H,14-15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZJSIBRRIHRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the thiophene ring and the acetamide group. Key reagents include thiophene-2-carboxaldehyde, isopropylamine, and acetic anhydride. Reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzofuro[3,2-d]pyrimidine core can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, alcohols, and substituted acetamides. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. Pathways involved include the inhibition of kinases and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its combination of a benzofuro[3,2-d]pyrimidine core and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .
Biological Activity
The compound 2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (CAS Number: 899941-86-7) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 491.6 g/mol. The structure includes a unique combination of a thiophene moiety and a diazatricyclo framework, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₁N₃O₄S₂ |
| Molecular Weight | 491.6 g/mol |
| CAS Number | 899941-86-7 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to inhibition or modulation of their activity.
- Receptor Interaction : It has the potential to bind to various receptors, influencing signaling pathways that regulate cellular functions.
- Gene Expression Modulation : The compound may alter the expression levels of genes associated with critical biological processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. Thiopeptides, closely related to the compound , have been shown to effectively target Gram-positive bacteria through mechanisms such as ribosome binding and inhibition of protein synthesis .
Anticancer Potential
The unique structural attributes of this compound position it as a candidate for anticancer drug development. Compounds featuring diazatricyclo frameworks have been noted for their ability to induce apoptosis in cancer cells through various pathways.
Research Findings
- Cell Line Studies : Preliminary in vitro studies have demonstrated that derivatives of similar compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing cell cycle arrest and apoptosis.
- Mechanistic Insights : The interaction with specific oncogenic pathways suggests that this compound could serve as a lead for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
